molecular formula C20H22N6O2 B10985580 [4-(3-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

[4-(3-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B10985580
M. Wt: 378.4 g/mol
InChI Key: XLJJJIRTTJKAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3-Methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a methanone derivative featuring a piperazine core substituted with a 3-methoxyphenyl group and a phenyl ring bearing a 5-methyltetrazole moiety. The compound’s structure combines a piperazine scaffold—commonly utilized in medicinal chemistry for its conformational flexibility and ability to engage in hydrogen bonding—with a tetrazole ring, a bioisostere for carboxylic acids that enhances metabolic stability and solubility .

Key structural features include:

  • 3-Methoxyphenylpiperazine: The methoxy group at the 3-position of the phenyl ring may influence electron density and receptor binding interactions.

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-[3-(5-methyltetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C20H22N6O2/c1-15-21-22-23-26(15)18-7-3-5-16(13-18)20(27)25-11-9-24(10-12-25)17-6-4-8-19(14-17)28-2/h3-8,13-14H,9-12H2,1-2H3

InChI Key

XLJJJIRTTJKAQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of [4-(3-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, where a secondary amine reacts with formaldehyde and a primary or secondary amine.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile.

    Coupling of the Two Rings: The final step involves coupling the piperazine and tetrazole rings through a condensation reaction.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

[4-(3-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydride or lithium diisopropylamide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[4-(3-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and as an antimicrobial agent.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of [4-(3-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The tetrazole ring can interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, including changes in neurotransmission and enzyme activity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Effects on Physicochemical Properties
Compound Name Key Substituents Physical State Melting Point (°C) Reference
[4-(3-Methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone 3-Methoxyphenyl, 5-methyltetrazole Not reported Not reported N/A
(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone (12) 3-Methoxy-4-nitrophenyl Amorphous solid 185–187
(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)(phenyl)methanone (14) 4-Amino-3-methoxyphenyl Viscous oil N/A
(3-Fluorophenyl)[4-(2-methoxybenzoyl)piperazin-1-yl]methanone 3-Fluorophenyl, 2-methoxybenzoyl Not reported Not reported
(4-Nitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone 4-Nitrophenyl, 3-CF3-phenyl Not reported Not reported

Observations :

  • Nitro vs. Amino Groups: Nitro-substituted derivatives (e.g., compound 12) exhibit higher melting points (185–187°C) compared to amino-substituted analogs (compound 14, a viscous oil), suggesting nitro groups enhance crystallinity via dipole interactions .

Observations :

  • Antiproliferative Activity: Analogs like QD10 () show antiproliferative effects, implying that piperazine-methanone scaffolds with extended aromatic systems (e.g., benzoylphenoxy) may enhance cytotoxic activity compared to simpler tetrazole derivatives .
  • Heterocyclic Variations : Pyrazolo-thiazole () and indazole-vinyl () substituents in analogs highlight how diverse heterocycles can modulate target selectivity, a property the target compound may exploit via its tetrazole ring .

Biological Activity

The compound [4-(3-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, highlighting key research findings, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula

  • C : 22
  • H : 23
  • N : 4
  • O : 2

Molecular Weight

  • 410.9 g/mol

Anticancer Properties

Research indicates that compounds similar to [4-(3-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including prostate (DU-145), cervical (HeLa), and lung adenocarcinoma (A549) cells. For instance, a derivative demonstrated an IC50 value of around 0.048 µM against A549 cells, indicating potent cytotoxicity .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Specifically, it has been shown to activate caspase pathways leading to programmed cell death, particularly in cancer cells that exhibit resistance to conventional therapies .

Neuropharmacological Effects

In addition to its anticancer properties, the compound exhibits neuropharmacological activities. It has been evaluated for its potential as an anxiolytic and antidepressant agent. The piperazine moiety is known for its interaction with serotonin receptors, which may contribute to anxiolytic effects. Preliminary studies suggest that modifications in the structure can enhance selectivity towards specific serotonin receptor subtypes, potentially improving therapeutic outcomes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Piperazine Ring : Essential for binding affinity to serotonin receptors.
  • Methoxy Group : The presence of the methoxy group on the phenyl ring enhances lipophilicity and may improve blood-brain barrier penetration.
  • Tetrazole Moiety : This group is associated with increased anticancer activity, potentially due to its ability to stabilize interactions with target proteins involved in tumor growth.
ComponentStructural FeatureActivity Impact
Piperazine RingBasic nitrogen-containing ringEnhances receptor binding
Methoxy GroupElectron-donating groupIncreases lipophilicity
Tetrazole MoietyFive-membered nitrogen heterocycleImproves anticancer efficacy

Study 1: Anticancer Efficacy

A study published in MDPI evaluated a series of compounds based on the tetrazole scaffold against various cancer cell lines. The results indicated that derivatives with similar structural features as [4-(3-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone displayed significant antiproliferative effects with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Study 2: Neuropharmacological Assessment

In a separate investigation focusing on the neuropharmacological profile, compounds related to this structure were assessed for their anxiolytic properties in animal models. The results showed a significant reduction in anxiety-like behaviors, suggesting potential applications in treating anxiety disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.